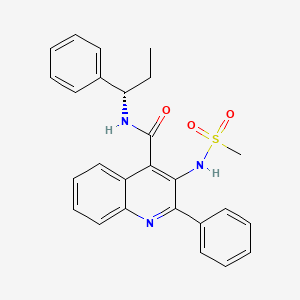

AZD-3161

Descripción

Pavinetant has been used in trials studying the basic science and treatment of Safety and Schizophrenia.

Structure

3D Structure

Propiedades

Número CAS |

1369501-46-1 |

|---|---|

Fórmula molecular |

C23H21F3N4O4 |

Peso molecular |

474.4 g/mol |

Nombre IUPAC |

N-[(3S)-5-(5-methoxypyrazin-2-yl)-3,4-dihydro-2H-chromen-3-yl]-6-(2,2,2-trifluoroethoxymethyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C23H21F3N4O4/c1-32-21-10-28-19(9-29-21)17-3-2-4-20-18(17)7-16(12-34-20)30-22(31)14-5-6-15(27-8-14)11-33-13-23(24,25)26/h2-6,8-10,16H,7,11-13H2,1H3,(H,30,31)/t16-/m0/s1 |

Clave InChI |

LRHQXIQLHVPUNA-INIZCTEOSA-N |

SMILES isomérico |

COC1=NC=C(N=C1)C2=C3C[C@@H](COC3=CC=C2)NC(=O)C4=CN=C(C=C4)COCC(F)(F)F |

SMILES canónico |

COC1=NC=C(N=C1)C2=C3CC(COC3=CC=C2)NC(=O)C4=CN=C(C=C4)COCC(F)(F)F |

Apariencia |

Solid powder |

Otros números CAS |

941690-55-7 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3-((methylsulfonyl)amino)-2-phenyl-N-(1-phenylpropyl)quinolin-4-carboxamide AZD 2624 AZD-2624 AZD2624 |

Origen del producto |

United States |

Foundational & Exploratory

AZD-3161 Sodium Channel Subtype Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-3161 is a potent and selective blocker of the voltage-gated sodium channel subtype NaV1.7. This channel is a genetically validated target for the treatment of pain, as gain-of-function mutations are associated with inherited pain disorders, while loss-of-function mutations lead to a congenital inability to experience pain. This compound was developed with the aim of selectively targeting NaV1.7 to provide analgesia while minimizing off-target effects on other sodium channel subtypes, such as those in the central nervous system (NaV1.1, NaV1.2) and the heart (NaV1.5), which can lead to undesirable side effects. This document provides a comprehensive overview of the available data on the selectivity profile of this compound, details of the likely experimental protocols used for its characterization, and visual representations of its mechanism and the general workflow for the discovery of such compounds.

Quantitative Data Presentation

The selectivity of a compound is a critical determinant of its therapeutic window. The following tables summarize the known inhibitory activities of this compound against its primary target, NaV1.7, as well as key off-targets.

Table 1: this compound Potency and Selectivity against Sodium Channel Subtypes and hERG

| Target | pIC50 | IC50 (µM) | Selectivity vs. NaV1.7 |

| NaV1.7 | 7.1 [1] | ~0.079 | - |

| NaV1.5 | 4.9[1] | ~12.6 | ~159-fold |

| hERG | 4.9[1] | ~12.6 | ~159-fold |

Note: A comprehensive selectivity profile of this compound against other sodium channel subtypes (NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.6, NaV1.8, NaV1.9) is not publicly available.

Table 2: this compound Off-Target Activity

| Target | IC50 (µM) |

| Adenosine Transporter (AT) | 1.8[1] |

| Cannabinoid B1 (CB1) Receptor | 5[1] |

Experimental Protocols

The following section details a representative experimental protocol for determining the potency and selectivity of a compound like this compound using the gold-standard whole-cell patch-clamp electrophysiology technique.

Whole-Cell Patch-Clamp Electrophysiology for NaV Channel Subtype Selectivity

Objective: To determine the concentration-dependent inhibition (IC50) of a test compound on specific voltage-gated sodium channel subtypes expressed in a heterologous expression system.

1. Cell Culture and Preparation:

-

Cell Lines: Use stable cell lines expressing the human channel of interest (e.g., HEK293 cells stably expressing hNaV1.7, hNaV1.5, etc.).

-

Culture Conditions: Maintain cells in appropriate culture medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution, centrifuge, and resuspend in the extracellular solution.

2. Solutions:

-

Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.

-

Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

3. Electrophysiological Recording:

-

Apparatus: Utilize an automated or manual patch-clamp system.

-

Pipettes: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the intracellular solution.

-

Seal Formation: Achieve a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette tip by applying gentle suction to gain electrical access to the cell's interior.

-

Voltage-Clamp Protocol:

-

Hold the cell membrane at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.

-

Apply a depolarizing voltage step (e.g., to 0 mV for 20 ms) to elicit a peak inward sodium current.

-

Repeat this voltage step at a low frequency (e.g., 0.1 Hz) to establish a stable baseline current.

-

4. Compound Application and Data Analysis:

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the extracellular solution.

-

Application: Perfuse the cells with increasing concentrations of the test compound.

-

Data Acquisition: Record the peak sodium current at each concentration after the compound effect has reached a steady state.

-

Data Analysis:

-

Normalize the peak current at each concentration to the baseline current.

-

Plot the normalized current as a function of the compound concentration.

-

Fit the concentration-response data to a Hill equation to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathway

References

Biophysical Characterization of AZD-3161: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-3161 is a potent and selective blocker of the voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain. Developed by AstraZeneca, this compound belongs to the (S)-N-chroman-3-ylcarboxamide series of voltage-gated sodium channel blockers.[1][2] While its clinical development was discontinued (B1498344) after Phase I trials, the biophysical and pharmacological properties of this compound provide valuable insights for the development of future NaV1.7-targeted analgesics. This technical guide provides a comprehensive overview of the biophysical characterization of this compound, including its binding properties, selectivity, and the experimental methodologies used for its evaluation.

Core Biophysical Properties

This compound demonstrates high affinity and selectivity for the NaV1.7 channel. The primary measure of its potency is the pIC50 value, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).

| Property | Value | Target/Condition | Reference |

| Potency (pIC50) | 7.1 | NaV1.7 channel | [3] |

| Selectivity (pIC50) | 4.9 | NaV1.5 channel | [3] |

| Selectivity (pIC50) | 4.9 | hERG | [3] |

| Oral Bioavailability (rat) | 44% | 10 µmol/kg, p.o. | [3] |

| Half-life (rat) | 4.8 h | 10 µmol/kg, p.o. | [3] |

| Cmax (rat) | 0.30 µmol/L | 10 µmol/kg, p.o. | [3] |

Table 1: Summary of key in vitro and in vivo properties of this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a direct blocker of the NaV1.7 ion channel. These channels are crucial for the initiation and propagation of action potentials in nociceptive neurons, which are responsible for transmitting pain signals from the periphery to the central nervous system. By inhibiting the influx of sodium ions through NaV1.7 channels, this compound effectively dampens the excitability of these neurons, thereby reducing the perception of pain.[4][5][6]

The signaling pathway in which NaV1.7 plays a critical role begins with a noxious stimulus (e.g., heat, pressure, chemical irritants) activating sensory nerve endings. This activation leads to a depolarization of the neuronal membrane, which in turn opens voltage-gated sodium channels, including NaV1.7. The influx of sodium ions generates an action potential that travels along the axon of the sensory neuron to the spinal cord, and subsequently to the brain, where the sensation of pain is processed. Blockade of NaV1.7 by this compound interrupts this signaling cascade at an early stage.

Experimental Protocols

While specific, detailed protocols for the biophysical characterization of this compound are not publicly available, this section outlines the general methodologies typically employed for evaluating NaV1.7 inhibitors. These protocols are based on standard practices in the field and are likely to be similar to those used in the development of this compound.

Electrophysiological Recording (Patch-Clamp)

Electrophysiology, particularly the patch-clamp technique, is the gold standard for characterizing the interaction of a compound with ion channels. This method allows for the direct measurement of ion currents through the channel in response to changes in membrane voltage.

Objective: To determine the potency and selectivity of this compound on NaV1.7 and other sodium channel subtypes.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.7 channel (hNaV1.7) are commonly used. For selectivity profiling, cells expressing other sodium channel subtypes (e.g., hNaV1.5) and the hERG channel are utilized.

-

Cell Preparation: Cells are cultured to an appropriate confluency and then dissociated into a single-cell suspension.

-

Recording: Whole-cell patch-clamp recordings are performed using either manual or automated patch-clamp systems.

-

Internal Solution (Pipette Solution): Typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.

-

External Solution (Bath Solution): Typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, adjusted to pH 7.4 with NaOH.

-

-

Voltage Protocol: A specific voltage protocol is applied to the cell membrane to elicit sodium currents. This usually involves holding the membrane at a negative potential (e.g., -100 mV) to keep the channels in a closed state, followed by a depolarizing pulse (e.g., to 0 mV) to open the channels and record the inward sodium current.

-

Compound Application: this compound is applied to the external solution at various concentrations. The effect of the compound on the peak sodium current is measured.

-

Data Analysis: The concentration-response data are fitted to a Hill equation to determine the IC50 value, from which the pIC50 is calculated.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the NaV1.7 sodium channel. While it did not proceed through clinical development, the data gathered on its biophysical properties and mechanism of action have contributed to the broader understanding of NaV1.7 as a therapeutic target for pain. The methodologies outlined in this guide represent the standard approaches for characterizing such compounds and serve as a valuable reference for researchers in the field of pain drug discovery. Further detailed studies on the binding kinetics, thermodynamics, and structural interactions of compounds like this compound will be crucial for the successful development of the next generation of non-opioid analgesics.

References

- 1. daneshyari.com [daneshyari.com]

- 2. Structure and activity relationship in the (S)-N-chroman-3-ylcarboxamide series of voltage-gated sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. physoc.org [physoc.org]

- 5. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]

AZD-3161 target validation for neuropathic pain

An In-Depth Technical Guide to P2X7 Receptor Target Validation for Neuropathic Pain

Executive Summary

Initial investigation into AZD-3161 as a target for neuropathic pain revealed a discrepancy in its mechanism of action. This compound is a selective inhibitor of the voltage-gated sodium channel Nav1.7, not a P2X7 receptor antagonist.[1][2][3] Development of this compound was discontinued (B1498344) after a Phase 1 clinical trial, and detailed public data regarding its preclinical and clinical performance in neuropathic pain is limited.[1][2][3][4]

Conversely, a substantial body of evidence has established the P2X7 receptor as a promising therapeutic target for neuropathic pain.[5][6] This guide provides a comprehensive technical overview of the validation of the P2X7 receptor in this context, detailing the underlying signaling pathways, quantitative data from preclinical studies of representative antagonists, and standardized experimental protocols. This information is intended for researchers, scientists, and drug development professionals working in the field of pain therapeutics.

The P2X7 Receptor: A Key Mediator in Neuropathic Pain

The P2X7 receptor (P2X7R) is an ATP-gated ion channel predominantly expressed on immune cells, particularly microglia in the central nervous system.[5] In the pathophysiology of neuropathic pain, nerve injury leads to a significant release of extracellular ATP, which acts as a damage-associated molecular pattern (DAMP).[5] This high concentration of ATP activates P2X7R on microglia, initiating a downstream signaling cascade that results in the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[5] These cytokines, in turn, contribute to central sensitization and the maintenance of pain hypersensitivity.[7][8] Pharmacological blockade or genetic knockout of the P2X7R has been shown to alleviate pain behaviors in various animal models of neuropathic pain.[5][7][8]

Quantitative Data for P2X7 Receptor Antagonists

The following tables summarize key in vitro and in vivo quantitative data for representative P2X7 receptor antagonists that have been evaluated in the context of neuropathic pain.

Table 1: In Vitro Pharmacology of P2X7R Antagonists

| Parameter | A-740003 | A-438079 | P2X7-IN-2 |

| Target | P2X7 Receptor | P2X7 Receptor | P2X7 Receptor |

| Mechanism of Action | Selective, Competitive Antagonist | Antagonist | Inhibitor |

| IC50 (IL-1β release) | 156 nM (human THP-1 cells)[9] | Not Reported | 0.01 nM (human whole blood)[9] |

| IC50 (Pore formation) | 92 nM (human THP-1 cells)[9] | Not Reported | Not Reported |

| IC50 (rat P2X7 receptor) | Potent activity reported[8] | 297 ± 24 nM[5] | Not Reported |

| IC50 (human P2X7 receptor) | pIC50 = 7.0–7.3[8] | 493 ± 94 nM[5] | Not Reported |

Table 2: In Vivo Efficacy of P2X7R Antagonists in Neuropathic Pain Models

| Compound | Animal Model | Pain Endpoint | Administration Route | Efficacy |

| A-740003 | Spinal Nerve Ligation (SNL), Chronic Constriction Injury (CCI), Vincristine-induced neuropathy | Mechanical Allodynia | Intraperitoneal (i.p.), Intrathecal | Dose-dependent reduction in allodynia[5][7] |

| A-438079 | CCI, SNL, Vincristine-induced neuropathy, Diabetic Neuropathic Pain | Mechanical Allodynia, Thermal Hyperalgesia | Intrathecal | Attenuation of mechanical allodynia and thermal hyperalgesia[7][10][11] |

| GSK-1482160 | Chronic Constriction Injury (CCI) | Mechanical Allodynia | Not Specified | Effective reversal of mechanical allodynia at 20 mg/kg[12] |

| Brilliant Blue G (BBG) | Sciatic Nerve Injury, Diabetic Neuropathic Pain | Mechanical Allodynia | Intraperitoneal (i.p.) | Significant reduction in pain behaviors[5] |

Experimental Protocols

Preclinical Models of Neuropathic Pain

The validation of P2X7R as a target for neuropathic pain has extensively utilized rodent models that mimic the symptoms of human neuropathic pain conditions.

-

Chronic Constriction Injury (CCI): This model involves the loose ligation of the sciatic nerve with chromic gut sutures, leading to nerve inflammation and subsequent pain hypersensitivity.

-

Spared Nerve Injury (SNI): In this model, two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves) are ligated and transected, leaving the sural nerve intact. This results in a robust and long-lasting neuropathic pain state.

-

Spinal Nerve Ligation (SNL): This model involves the tight ligation of one or two of the spinal nerves that contribute to the sciatic nerve (typically L5 and/or L6).

-

Chemotherapy-Induced Neuropathic Pain: Administration of chemotherapeutic agents such as vincristine (B1662923) can induce a painful peripheral neuropathy, mimicking a common side effect in cancer patients.

-

Diabetic Neuropathic Pain: This is often modeled by inducing diabetes in rodents, for example, with streptozotocin, which leads to the development of neuropathic pain symptoms.[10]

Methodologies for Target Validation

-

Behavioral Testing:

-

Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as a measure of sensitivity to a non-noxious stimulus.

-

Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves apparatus) applied to the plantar surface of the hind paw. The latency to paw withdrawal is recorded as an indicator of sensitivity to heat.

-

-

Molecular and Cellular Assays:

-

Western Blotting: Used to quantify the protein expression levels of P2X7R and downstream signaling molecules (e.g., phosphorylated kinases) in tissues such as the spinal cord and dorsal root ganglia.

-

Quantitative PCR (qPCR): Employed to measure the mRNA expression levels of P2X7R and pro-inflammatory cytokines (e.g., IL-1β, TNF-α).

-

Immunohistochemistry (IHC): Allows for the visualization of P2X7R expression and its co-localization with specific cell markers (e.g., Iba1 for microglia, GFAP for astrocytes) in tissue sections.

-

ELISA: Used to quantify the concentration of released pro-inflammatory cytokines (e.g., IL-1β) in tissue homogenates or cell culture supernatants.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: P2X7R Signaling Pathway in Neuropathic Pain.

References

- 1. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. P2X7 receptor as a key player in pathological pain: insights into Neuropathic, inflammatory, and cancer pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role and pharmacological properties of the P2X7 receptor in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. The P2X7 Receptor Is Involved in Diabetic Neuropathic Pain Hypersensitivity Mediated by TRPV1 in the Rat Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Involvement of P2X7 receptors in chronic pain disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency and pharmacological characterization of AZD-3161, a selective inhibitor of the voltage-gated sodium channel Nav1.7. The Nav1.7 channel, encoded by the SCN9A gene, is a genetically validated target for pain therapeutics. It is preferentially expressed in peripheral nervous system neurons, where it plays a crucial role in the initiation and propagation of action potentials in response to painful stimuli.[1][2][3] Gain-of-function mutations in Nav1.7 are linked to inherited pain disorders, while loss-of-function mutations lead to a congenital inability to feel pain, highlighting its potential as a target for novel analgesics.[1][3][4]

This compound was developed by AstraZeneca as a potent and selective Nav1.7 blocker for the potential treatment of neuropathic and inflammatory pain.[1][5] This document summarizes its in vitro potency, selectivity against other ion channels, and the experimental methodologies used for its characterization.

Quantitative Potency and Selectivity Data

The inhibitory activity of this compound has been quantified using in vitro electrophysiological assays. The data demonstrates potent inhibition of human Nav1.7 and selectivity against other key sodium channel subtypes and off-target channels, which is critical for minimizing potential cardiovascular and central nervous system side effects.[1]

| Target | Parameter | Value | Reference Compound(s) |

| Human Nav1.7 | pIC50 | 7.1 | - |

| Human Nav1.5 | pIC50 | 4.9 | - |

| hERG | pIC50 | 4.9 | - |

| Adenosine Transporter (AT) | IC50 | 1.8 µM | - |

| Cannabinoid B1 (CB1) Receptor | IC50 | 5.0 µM | - |

| Table 1: In Vitro Potency and Selectivity Profile of this compound.[5] |

Experimental Protocols

The determination of the in vitro potency of Nav1.7 inhibitors like this compound is primarily achieved through patch-clamp electrophysiology, which is considered the gold standard for studying ion channel function.[6] Both manual and automated patch-clamp (APC) systems are employed to measure the effect of compounds on ion channel currents.[6][7][8]

Whole-Cell Patch-Clamp Electrophysiology Assay

This methodology allows for the direct measurement of ion flow through Nav1.7 channels expressed in a heterologous system, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells.[9]

Objective: To determine the concentration-dependent inhibition of human Nav1.7 sodium currents by this compound.

1. Cell Preparation:

-

Cell Line: CHO or HEK293 cells stably transfected with the human SCN9A gene (encoding Nav1.7).

-

Culture: Cells are cultured and harvested according to standard protocols.[9] For experiments, cells are plated onto glass coverslips to allow for recording.

2. Electrophysiological Recording:

-

Configuration: Whole-cell patch-clamp configuration is established.

-

Solutions:

-

Internal (Pipette) Solution (in mM): Compositions are designed to mimic the intracellular environment and often include CsF or KCl to block potassium channels, and EGTA to chelate calcium.

-

External (Bath) Solution (in mM): Compositions resemble extracellular fluid, typically containing NaCl, KCl, CaCl2, MgCl2, and a buffer like HEPES.

-

-

Equipment: A patch-clamp amplifier, data acquisition system, and microscope are used. Automated platforms like the SyncroPatch or IonWorks Barracuda can be used for higher throughput.[6][7]

3. Voltage Protocol:

-

Holding Potential: The cell membrane is held at a hyperpolarized potential, typically -100 mV or -120 mV, to ensure most Nav1.7 channels are in a resting, closed state.[9]

-

Test Pulse: A depolarizing voltage step (e.g., to 0 mV for 20 ms) is applied to elicit a peak inward sodium current as the channels open.[9]

-

State-Dependence: To assess inhibition of different channel states (resting vs. inactivated), the holding potential can be varied. For instance, holding at -60 mV or -70 mV will cause a fraction of channels to be in the inactivated state.[10] Many Nav1.7 inhibitors exhibit higher potency for the inactivated state.[9]

4. Data Analysis:

-

Measurement: The peak amplitude of the inward sodium current is measured before and after the application of various concentrations of this compound.

-

IC50 Calculation: The percentage of current inhibition is plotted against the compound concentration. A concentration-response curve is fitted using a logistical equation (e.g., Hill equation) to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the Nav1.7 current. The pIC50 is the negative logarithm of the IC50.

Visualizations

Nav1.7 Channel Gating and Inhibition by this compound

Voltage-gated sodium channels cycle through several conformational states: resting (closed), activated (open), and inactivated (closed). This compound binds to the channel protein to block the flow of sodium ions, thereby inhibiting the generation and propagation of action potentials in nociceptive neurons.[4][11]

Caption: Mechanism of Nav1.7 channel inhibition by this compound.

Experimental Workflow for IC50 Determination

The following diagram outlines the typical workflow for determining the in vitro potency of a Nav1.7 inhibitor using whole-cell patch-clamp electrophysiology.

Caption: Workflow for patch-clamp electrophysiology experiment.

References

- 1. Discovery and pharmacological characterization of the selective NaV1.7 inhibitor AZD3161 [morressier.com]

- 2. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. esrf.fr [esrf.fr]

- 5. medchemexpress.com [medchemexpress.com]

- 6. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Correlation of Optical and Automated Patch Clamp Electrophysiology for Identification of NaV1.7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nanion.de [nanion.de]

- 10. Enhancing inactivation rather than reducing activation of Nav1.7 channels by a clinically effective analgesic CNV1014802 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of AZD-3161 Analogues: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the (S)-N-Chroman-3-ylcarboxamide Series of Voltage-Gated Sodium Channel Blockers

The voltage-gated sodium channel NaV1.7 has emerged as a critical target in the pursuit of novel analgesics, largely due to genetic evidence linking mutations in the SCN9A gene to altered pain phenotypes in humans.[1] AZD-3161, a potent and selective NaV1.7 blocker, represents a key compound within the (S)-N-chroman-3-ylcarboxamide series developed by AstraZeneca. This technical guide provides a detailed examination of the structure-activity relationships (SAR) of this compound and its analogues, offering insights for researchers and scientists in the field of pain drug discovery.

Core Structure and Pharmacological Profile

This compound (designated as compound 29 in the foundational study by Kers et al.) demonstrates high potency for the human NaV1.7 channel with a pIC50 of 7.1.[2][3] Its selectivity over the cardiac sodium channel NaV1.5 (pIC50 < 4.9) and the hERG channel (pIC50 = 4.9) is a crucial feature for a favorable safety profile.[2][3] The compound also exhibits inhibitory activity against the Adenosine Transporter (AT) and Cannabinoid B1 (CB1) receptor, with IC50 values of 1.8 µM and 5 µM, respectively.[2][3] In vivo studies have shown that this compound displays a dose-dependent antinociceptive effect in a rat formalin model of pain.[2][3]

The core of this series is the (S)-N-chroman-3-ylcarboxamide scaffold. The SAR exploration primarily focused on modifications at two key positions: the 5-substituent on the chroman ring and the carboxamide moiety.

Data Presentation: Quantitative Structure-Activity Relationship Data

The following table summarizes the quantitative data for a selection of key analogues from the (S)-N-chroman-3-ylcarboxamide series, based on the seminal work in this area. Modifications were explored at the R1 (carboxamide) and R2 (chroman 5-position) positions.

| Compound | R1 Group (Carboxamide) | R2 Group (5-Position) | NaV1.7 pIC50 | NaV1.5 pIC50 | hERG pIC50 | clogP | Solubility (µM) |

| 1 | 4-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl | H | 6.0 | <5.2 | 5.2 | 4.64 | 1 |

| 2 | 4-(trifluoromethoxy)benzoyl | H | 6.3 | <4.9 | 5.2 | 5.2 | <0.5 |

| 13 | 4-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl | 5-(pyrimidin-2-yloxy) | 7.0 | <4.9 | 5.0 | 4.3 | 2 |

| 29 (this compound) | 4-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl | 5-(6-methoxypyrimidin-4-yl) | 7.1 | <4.9 | 4.9 | 4.0 | 25 |

Experimental Protocols

The biological evaluation of the this compound analogues relied on robust electrophysiological and pharmacokinetic assays.

In Vitro Electrophysiology Assay for NaV Channel Potency

The potency of the compounds on human NaV1.7 and NaV1.5 channels, as well as the hERG channel, was determined using automated patch-clamp electrophysiology. This high-throughput method is considered a gold standard for ion channel research.

Cell Lines:

-

HEK-293 cells stably expressing the human NaV1.7 channel.

-

CHO-K1 cells stably expressing the human NaV1.5 channel.

-

HEK-293 cells stably expressing the human hERG channel.

General Protocol:

-

Cell Preparation: Cells are cultured and harvested for the assay.

-

Automated Patch-Clamp System: A system such as the IonWorks Quattro or a similar platform is utilized for high-throughput recordings.

-

Voltage Protocol: A specific voltage protocol is applied to the cells to elicit channel opening and inactivation. For NaV channels, a typical protocol involves holding the cell at a negative potential (e.g., -90 mV), followed by a depolarizing pulse to evoke a current.

-

Compound Application: Compounds are serially diluted and applied to the cells. The effect of the compound on the ion channel current is measured.

-

Data Analysis: The reduction in current amplitude in the presence of the compound is used to calculate the half-maximal inhibitory concentration (IC50), which is then converted to the pIC50 (-logIC50).

In Vivo Pharmacokinetic (PK) and Efficacy Models

Pharmacokinetic Studies:

-

Animal Model: Male Sprague-Dawley rats.

-

Dosing: Compounds were administered intravenously (i.v.) and orally (p.o.) to assess key PK parameters.

-

Sample Analysis: Blood samples were collected at various time points, and plasma concentrations were determined using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Parameters Calculated: Key parameters included clearance, volume of distribution (Vss), half-life (t1/2), and oral bioavailability (%F).

Nociceptive Pain Model (Formalin Test):

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure: A dilute solution of formalin is injected into the paw of the rat, which induces a biphasic pain response (an early acute phase and a later inflammatory phase).

-

Compound Administration: Test compounds were administered orally prior to the formalin injection.

-

Efficacy Measurement: The duration of nociceptive behaviors (e.g., flinching, licking of the paw) is recorded, and the reduction in these behaviors in compound-treated animals compared to vehicle-treated animals is used to determine efficacy.

Mandatory Visualizations

Structure-Activity Relationship Logic Flow

Caption: Logical flow of SAR for the this compound analogue series.

Experimental Workflow for Compound Evaluation

Caption: Workflow for synthesis and evaluation of this compound analogues.

Signaling Pathway: NaV1.7 in Nociception

Caption: Role of NaV1.7 in pain signaling and site of action for this compound.

References

The Role of AZD-3161 in Modulating Nociceptor Excitability: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voltage-gated sodium channels, particularly the NaV1.7 subtype, are critical regulators of nociceptor excitability and have emerged as a key target for the development of novel analgesics. Genetic evidence from humans with gain-of-function mutations in the SCN9A gene (encoding NaV1.7) who experience extreme pain, and those with loss-of-function mutations who are insensitive to pain, has validated this channel as a crucial component of the pain pathway.[1][2] AZD-3161, a selective NaV1.7 inhibitor developed by AstraZeneca, represents a significant effort in targeting this channel for the treatment of neuropathic and inflammatory pain. This technical guide provides an in-depth overview of the available preclinical data on this compound, its mechanism of action in modulating nociceptor excitability, and the experimental methodologies used in its characterization. While the clinical development of this compound was discontinued (B1498344) after Phase 1 trials, the preclinical data offers valuable insights into the therapeutic potential and challenges of selective NaV1.7 inhibition.[3][4][5]

Introduction to NaV1.7 and Nociceptor Excitability

Nociceptors are specialized sensory neurons that detect and transmit noxious stimuli, a process that is fundamental to the sensation of pain. The excitability of these neurons is largely governed by the influx of sodium ions through voltage-gated sodium channels (VGSCs), which triggers the depolarization phase of the action potential. The NaV1.7 channel is preferentially expressed in peripheral sensory and sympathetic neurons, including nociceptors of the dorsal root ganglia (DRG).[1][6][7] Its biophysical properties make it a key player in setting the threshold for action potential firing. NaV1.7 channels are known to amplify small, sub-threshold depolarizations, effectively acting as a "volume knob" for pain signaling.[6][8]

Dysregulation of NaV1.7 function is strongly linked to chronic pain states. Increased expression and altered gating properties of NaV1.7 channels can lead to hyperexcitability of nociceptors, contributing to the spontaneous pain, hyperalgesia, and allodynia characteristic of neuropathic and inflammatory pain conditions.[6][9] Consequently, selective blockade of NaV1.7 presents a promising therapeutic strategy for pain management, with the potential for a better safety profile compared to non-selective sodium channel blockers that can cause central nervous system and cardiovascular side effects.[1]

This compound: A Selective NaV1.7 Inhibitor

This compound was developed by AstraZeneca as a potent and selective inhibitor of the NaV1.7 sodium channel. The compound was investigated for its potential as a novel analgesic for neuropathic and inflammatory pain.[1]

Mechanism of Action

This compound exerts its effects by directly blocking the NaV1.7 channel, thereby inhibiting the influx of sodium ions into nociceptors. This action raises the threshold for action potential generation, making the neurons less likely to fire in response to noxious stimuli. By dampening the excitability of these pain-sensing neurons at the periphery, this compound was expected to reduce the transmission of pain signals to the central nervous system.

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | pIC50 | IC50 (µM) | Selectivity vs. NaV1.7 |

| NaV1.7 | 7.1 | 0.079 | - |

| NaV1.5 | 4.9 | 12.6 | ~160-fold |

| hERG | 4.9 | 12.6 | ~160-fold |

| Adenosine Transporter (AT) | - | 1.8 | - |

| Cannabinoid B1 (CB1) Receptor | - | 5.0 | - |

| Data sourced from MedChemExpress.[10] |

Table 2: In Vivo Efficacy of this compound in the Rat Formalin Test

| Administration Route | Dose Range (µmol/kg) | Effect |

| Oral (p.o.) | 16 - 99 | Dose-dependent antinociceptive effect in Phase 1 |

| A statistically significant antinociceptive effect was observed at 23 mg/kg (approximately 48.5 µmol/kg), with a corresponding plasma concentration of 5 µM.[3] |

Table 3: Pharmacokinetic Properties of this compound in Rats

| Parameter | Intravenous (i.v.) - 3 µmol/kg | Oral (p.o.) - 10 µmol/kg |

| Half-life (t½) | 2.2 h | 4.8 h |

| Volume of Distribution (Vss) | 4.2 L/kg | - |

| Oral Bioavailability (F) | - | 44% |

| Maximum Concentration (Cmax) | - | 0.30 µmol/L |

| Data sourced from MedChemExpress.[10] |

Experimental Protocols

While detailed primary publications on the preclinical development of this compound are not publicly available, this section describes the general methodologies for the key experiments cited.

In Vitro Electrophysiology (Patch-Clamp)

-

Objective: To determine the potency and selectivity of this compound on various ion channels.

-

General Protocol:

-

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.7, NaV1.5, or hERG channels are commonly used.

-

Recording: Whole-cell patch-clamp recordings are performed to measure ionic currents through the channels of interest.

-

Voltage Protocols: Specific voltage protocols are applied to elicit channel opening and measure peak currents. For NaV channels, a holding potential of around -100 mV is typical, with depolarizing steps to elicit sodium currents.

-

Compound Application: this compound at various concentrations is perfused onto the cells, and the resulting inhibition of the ionic current is measured.

-

Data Analysis: The concentration-response curve is plotted to calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the maximal current. The pIC50 is the negative logarithm of the IC50.

-

In Vivo Nociceptive Behavior (Formalin Test)

-

Objective: To assess the antinociceptive efficacy of this compound in a model of inflammatory pain.

-

General Protocol:

-

Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.

-

Acclimatization: Animals are habituated to the testing environment to reduce stress-induced variability.

-

Drug Administration: this compound is administered orally (p.o.) at various doses. A vehicle control group is also included.

-

Formalin Injection: After a predetermined pretreatment time, a dilute solution of formalin (e.g., 50 µL of 5% formalin) is injected into the plantar surface of one hind paw.

-

Behavioral Observation: The animal is placed in an observation chamber, and nociceptive behaviors (e.g., flinching, licking, or biting of the injected paw) are recorded over time. The observation period is typically divided into two phases: Phase 1 (0-10 minutes, representing acute nociception) and Phase 2 (15-60 minutes, representing inflammatory pain).

-

Data Analysis: The total time spent in nociceptive behaviors is quantified for each phase and compared between the drug-treated and vehicle-treated groups.

-

NaV1.7 Signaling in Nociceptors

The NaV1.7 channel is a key component of a complex signaling network within nociceptors that governs their excitability.

Upon detection of a noxious stimulus, transducer channels on the nociceptor membrane open, leading to a small depolarization known as a generator potential. The unique gating properties of NaV1.7 allow it to amplify this initial depolarization, bringing the membrane potential to the threshold required to activate other voltage-gated sodium channels (such as NaV1.8) and trigger a full-blown action potential. This action potential then propagates along the axon to the central terminals in the dorsal horn of the spinal cord. At the presynaptic terminal, the arrival of the action potential leads to the opening of voltage-gated calcium channels, calcium influx, and the subsequent release of neurotransmitters like glutamate (B1630785) and substance P. These neurotransmitters then activate second-order neurons in the spinal cord, transmitting the pain signal to higher brain centers.

Conclusion

The preclinical data for this compound demonstrate its high potency and selectivity for the NaV1.7 channel, translating to dose-dependent antinociceptive effects in a rodent model of inflammatory pain. These findings underscore the critical role of NaV1.7 in modulating nociceptor excitability and validate it as a promising target for the development of novel analgesics. Although the clinical development of this compound was not pursued, the insights gained from its preclinical characterization continue to inform the ongoing efforts in the field to develop effective and safe NaV1.7 inhibitors for the treatment of chronic pain. Future research in this area will likely focus on overcoming the challenges of translating preclinical efficacy into clinical success, potentially through the development of compounds with improved pharmacokinetic and pharmacodynamic properties or by exploring novel therapeutic strategies that target the broader NaV1.7 signaling complex.

References

- 1. Discovery and pharmacological characterization of the selective NaV1.7 inhibitor AZD3161 [morressier.com]

- 2. A Review of the Therapeutic Targeting of SCN9A and Nav1.7 for Pain Relief in Current Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Increased Nav1.7 expression in the dorsal root ganglion contributes to pain hypersensitivity after plantar incision in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pcpr.pitt.edu [pcpr.pitt.edu]

- 10. medchemexpress.com [medchemexpress.com]

Preclinical Pharmacology of AZD-3161: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-3161 is a potent and selective blocker of the voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain. Developed by AstraZeneca, this compound, also identified as compound 29 in initial studies, showed promise in preclinical models of nociceptive pain.[1] However, its clinical development was discontinued (B1498344) after Phase 1 trials. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing its mechanism of action, in vitro and in vivo properties, and pharmacokinetic profile based on publicly available data. Detailed experimental methodologies and signaling pathway diagrams are included to provide a thorough understanding of its preclinical characterization for scientific and research purposes.

Mechanism of Action

This compound exerts its pharmacological effect through the selective blockade of the NaV1.7 voltage-gated sodium channel.[2][3] NaV1.7 channels are predominantly expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting and transmitting pain signals.[4][5] These channels play a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[6] By blocking NaV1.7, this compound is believed to reduce the excitability of these sensory neurons, thereby dampening the transmission of pain signals from the periphery to the central nervous system.[3][7]

NaV1.7 Signaling in Nociception

The diagram below illustrates the role of NaV1.7 in the nociceptive signaling pathway and the proposed mechanism of action for this compound.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized by its potency against the NaV1.7 channel and its selectivity over other related ion channels and receptors.

Potency and Selectivity

The following table summarizes the key in vitro potency and selectivity data for this compound. The pIC50 value represents the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

| Target | Potency (pIC50) | Potency (IC50) | Reference |

| NaV1.7 Channel | 7.1 | - | [2] |

| NaV1.5 Channel | 4.9 | - | [2] |

| hERG | 4.9 | - | [2] |

| Adenosine Transporter (AT) | - | 1.8 µM | [2] |

| Cannabinoid B1 (CB1) Receptor | - | 5 µM | [2] |

Note: The primary source for the Adenosine Transporter and Cannabinoid B1 (CB1) receptor inhibition data has not been publicly disclosed.

Experimental Protocols

While detailed, specific protocols for the in vitro assays of this compound are not extensively published, standard methodologies for these types of assessments are well-established.

The potency of compounds against voltage-gated sodium channels is typically determined using whole-cell patch-clamp electrophysiology on cells stably expressing the human channel of interest (e.g., HEK293 cells). A generalized workflow for this type of assay is depicted below.

In Vivo Pharmacology

The in vivo effects of this compound were evaluated in a preclinical model of nociceptive pain.

Efficacy in the Formalin-Induced Pain Model

This compound demonstrated a dose-dependent antinociceptive effect in the phase 1 (acute nociceptive phase) of the formalin model of pain in rats when administered orally.[2]

| Species | Model | Route of Administration | Dose Range (µmol/kg) | Observed Effect | Reference |

| Rat | Formalin Test (Phase 1) | Oral (p.o.) | 16 - 99 | Dose-dependent antinociceptive effect | [2] |

Experimental Protocols

The formalin test is a widely used preclinical model of tonic, localized pain. The test involves the subcutaneous injection of a dilute formalin solution into the hind paw of the animal, which elicits a biphasic pattern of nocifensive behaviors (licking, flinching, and biting of the injected paw). Phase 1, the acute phase, is thought to be due to the direct activation of nociceptors, while Phase 2, the tonic phase, involves a combination of peripheral inflammation and central sensitization. The general procedure is outlined below.

Pharmacokinetics

The pharmacokinetic profile of this compound was assessed in rats following both intravenous and oral administration.

Rat Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound in rats.

| Route of Administration | Dose (µmol/kg) | Half-life (t½) (h) | Volume of Distribution (Vss) (L/kg) | Oral Bioavailability (F) (%) | Maximum Concentration (Cmax) (µmol/L) | Reference |

| Intravenous (i.v.) | 3 | 2.2 | 4.2 | - | - | [2] |

| Oral (p.o.) | 10 | 4.8 | - | 44 | 0.30 | [2] |

These data indicate that this compound has a long half-life and high oral bioavailability in rats.[2]

Conclusion

This compound is a potent and selective NaV1.7 channel blocker with demonstrated efficacy in a preclinical model of nociceptive pain and favorable pharmacokinetic properties in rats. While its clinical development was halted, the preclinical data available for this compound provide valuable insights for researchers and scientists in the field of pain drug discovery. The information presented in this technical guide, including the summarized data, experimental workflow diagrams, and mechanistic pathway, serves as a comprehensive resource for understanding the preclinical pharmacological profile of this compound. Further research into selective NaV1.7 inhibitors continues to be an important area for the development of novel analgesics.

References

- 1. Structure and activity relationship in the (S)-N-chroman-3-ylcarboxamide series of voltage-gated sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery and pharmacological characterization of the selective NaV1.7 inhibitor AZD3161 [morressier.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. physoc.org [physoc.org]

AZD-3161: A Technical Overview of a Selective Nav1.7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-3161 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a genetically validated target for the treatment of pain. Developed by AstraZeneca, this compound was investigated for its potential as an analgesic for neuropathic and inflammatory pain.[1][2] Genetic linkage studies have identified mutations in the gene encoding the Nav1.7 channel protein in both rare inherited pain disorders, such as inherited erythromelalgia, and in cases of congenital insensitivity to pain, highlighting its critical role in pain pathways.[1] Nav1.7 is predominantly expressed in the peripheral nervous system, where it is involved in the conduction of pain signals.[1] The development of selective Nav1.7 inhibitors like this compound aimed to provide effective pain relief while minimizing the central nervous system and cardiac side effects associated with non-selective sodium channel blockers.[1] Preclinical studies demonstrated the potential of this compound, however, its clinical development was discontinued (B1498344) after a Phase 1 trial.[3][4] This document provides a technical summary of the available discovery and development data for this compound.

Mechanism of Action and Preclinical Pharmacology

This compound is a selective blocker of the Nav1.7 sodium channel.[2] These channels are crucial for the generation and propagation of action potentials in nociceptive neurons. By inhibiting Nav1.7, this compound was designed to reduce the excitability of these neurons and thereby decrease the sensation of pain.

In Vitro Pharmacology

The inhibitory activity and selectivity of this compound were characterized using in vitro assays. The available data on its potency and selectivity are summarized in the table below.

| Target | Assay Type | Result (pIC50) | Result (IC50) | Reference |

| Nav1.7 | Patch Clamp | 7.1 | [2] | |

| Nav1.5 | Patch Clamp | 4.9 | [2] | |

| hERG | Patch Clamp | 4.9 | [2] | |

| Adenosine Transporter (AT) | 1.8 µM | [2] | ||

| Cannabinoid B1 (CB1) Receptor | 5 µM | [2] |

In Vivo Pharmacology

The analgesic efficacy of this compound was evaluated in a rat model of inflammatory pain.

| Animal Model | Dosing Route | Dose Range (µmol/kg) | Effect | Reference |

| Rat Formalin Model (Phase 1) | Oral (p.o.) | 16-99 | Dose-dependent antinociceptive effect | [2] |

Pharmacokinetics

Pharmacokinetic parameters of this compound were determined in rats.

| Dosing Route | Dose (µmol/kg) | Half-life (t½) | Volume of Distribution (Vss) | Oral Bioavailability (F) | Maximum Concentration (Cmax) | Reference |

| Intravenous (i.v.) | 3 | 2.2 h | 4.2 L/kg | [2] | ||

| Oral (p.o.) | 10 | 4.8 h | 44% | 0.30 µmol/L | [2] |

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not extensively published. The following are generalized descriptions based on standard pharmacological assays.

Patch Clamp Electrophysiology

Objective: To determine the potency and selectivity of this compound on voltage-gated sodium channels (Nav1.7, Nav1.5) and the hERG potassium channel.

General Protocol:

-

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7, Nav1.5, or hERG channels are commonly used.

-

Electrophysiology Rig: Whole-cell patch clamp recordings are performed using an automated or manual patch clamp system.

-

Voltage Protocols: Specific voltage protocols are applied to elicit channel currents and assess the compound's effect on the channel in different states (resting, open, inactivated). For Nav channels, a holding potential near the resting membrane potential is used, and channels are activated by depolarizing voltage steps.

-

Compound Application: this compound at various concentrations is perfused onto the cells, and the resulting inhibition of the channel current is measured.

-

Data Analysis: The concentration-response data are fitted to a logistical equation to determine the IC50 or pIC50 value, which represents the concentration of the compound required to inhibit 50% of the channel current.

Rat Formalin Model of Inflammatory Pain

Objective: To evaluate the in vivo analgesic efficacy of this compound in a model of inflammatory pain.

General Protocol:

-

Animals: Male Sprague-Dawley or Wistar rats are typically used.

-

Acclimation: Animals are acclimated to the testing environment to minimize stress-induced responses.

-

Compound Administration: this compound is administered orally (p.o.) at various doses. A vehicle control group is also included.

-

Induction of Pain: A dilute solution of formalin is injected into the plantar surface of one hind paw.

-

Behavioral Observation: Following formalin injection, the animal's nociceptive behaviors (e.g., flinching, licking, or biting of the injected paw) are observed and quantified. The observation period is typically divided into two phases: Phase 1 (0-5 minutes post-injection), representing direct nociceptor activation, and Phase 2 (15-60 minutes post-injection), reflecting inflammatory pain mechanisms.

-

Data Analysis: The total time spent in nociceptive behavior is recorded for each phase. The effect of this compound is determined by comparing the behavioral scores of the drug-treated groups to the vehicle control group.

Clinical Development

AstraZeneca initiated a Phase 1 clinical trial (NCT01240148) to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. The study also aimed to evaluate the effect of intradermal this compound on quantitative sensory testing in normal and UV-C exposed skin.[3] The development of this compound was subsequently discontinued, and the results of this clinical trial have not been publicly disclosed.[3][4]

Visualizations

Signaling Pathway

Caption: Simplified signaling pathway of Nav1.7 in pain transmission and the inhibitory action of this compound.

Experimental Workflow

Caption: Overview of the discovery and development workflow for this compound.

References

An In-depth Technical Guide to AZD-3161 for the Study of Congenital Insensitivity to Pain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Congenital Insensitivity to Pain (CIP) is a rare genetic disorder characterized by an inability to perceive pain, which often leads to severe self-injury and a shortened lifespan. A key genetic basis for this condition lies in loss-of-function mutations within the SCN9A gene, which encodes the voltage-gated sodium channel Nav1.7. This channel is predominantly expressed in peripheral nociceptive neurons and plays a critical role in the initiation and propagation of pain signals. The profound analgesic phenotype observed in individuals with non-functional Nav1.7 channels has made it a highly validated and sought-after target for the development of novel, non-opioid analgesics. AZD-3161, a potent and selective Nav1.7 inhibitor developed by AstraZeneca, represents a significant tool in the pharmacological exploration of the Nav1.7 pathway and its relevance to pain perception. Although its clinical development was discontinued (B1498344) after Phase I trials, the preclinical data and the methodologies used to characterize this compound provide a valuable framework for researchers in the field of pain therapeutics. This technical guide offers an in-depth overview of this compound, including its mechanism of action, preclinical data, and the experimental protocols used in its evaluation, with a focus on its application in understanding the molecular basis of congenital insensitivity to pain.

Introduction: The Role of Nav1.7 in Pain Sensation and Congenital Insensitivity

Voltage-gated sodium channels are essential for the generation and propagation of action potentials in excitable cells. The Nav1.7 subtype is of particular interest in pain research due to its high expression in dorsal root ganglion (DRG) and sympathetic ganglion neurons, which are crucial components of the peripheral pain pathway.[1] Genetic studies have unequivocally linked Nav1.7 to human pain perception. Gain-of-function mutations in SCN9A lead to debilitating pain disorders such as inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in congenital insensitivity to pain.[1]

Individuals with CIP, despite their inability to feel pain, have otherwise largely normal neurological function, highlighting the specific role of Nav1.7 in nociception. This makes selective blockade of Nav1.7 a promising therapeutic strategy for pain relief with a potentially wide therapeutic window and minimal central nervous system or cardiovascular side effects.[1] this compound was developed with this rationale, aiming to selectively inhibit Nav1.7 and thereby mimic the analgesic phenotype of CIP.

This compound: A Selective Nav1.7 Inhibitor

This compound is a small molecule inhibitor designed to be a potent and selective blocker of the Nav1.7 channel. Its development was part of a broader effort to create non-addictive analgesics for neuropathic and inflammatory pain conditions.

Mechanism of Action

This compound exerts its effect by binding to the Nav1.7 channel and inhibiting the influx of sodium ions, which is a critical step in the depolarization of nociceptive neurons. By blocking this channel, this compound effectively dampens the electrical signals that transmit pain from the periphery to the central nervous system. The selectivity of this compound for Nav1.7 over other sodium channel subtypes, such as the cardiac isoform Nav1.5, is a key feature designed to minimize off-target effects.[2]

Quantitative Preclinical Data

The preclinical evaluation of this compound provided key quantitative data on its potency, selectivity, and in vivo efficacy. These findings are summarized in the tables below for clear comparison.

Table 1: In Vitro Activity of this compound [2]

| Target | Assay Type | Value | Unit |

| hNav1.7 | Electrophysiology (Patch Clamp) | 7.1 | pIC50 |

| hNav1.5 | Electrophysiology (Patch Clamp) | 4.9 | pIC50 |

| hERG | Electrophysiology (Patch Clamp) | 4.9 | pIC50 |

| Adenosine Transporter (AT) | Radioligand Binding | 1.8 | IC50 (µM) |

| Cannabinoid B1 (CB1) Receptor | Radioligand Binding | 5 | IC50 (µM) |

Table 2: In Vivo Efficacy of this compound in the Rat Formalin Test [2]

| Administration Route | Dose Range | Effect |

| Oral (p.o.) | 16-99 µmol/kg | Dose-dependent antinociceptive effect in Phase 1 |

Table 3: Pharmacokinetic Parameters of this compound in Rats [2]

| Route | Dose (µmol/kg) | Half-life (t½) | Volume of Distribution (Vss) | Max Concentration (Cmax) | Oral Bioavailability (%) |

| Intravenous (i.v.) | 3 | 2.2 h | 4.2 L/kg | - | - |

| Oral (p.o.) | 10 | 4.8 h | - | 0.30 µmol/L | 44 |

Experimental Protocols

The following sections detail the methodologies for key experiments used in the preclinical characterization of Nav1.7 inhibitors like this compound.

Automated Patch-Clamp Electrophysiology for IC50 Determination

Automated patch-clamp systems are high-throughput platforms used to measure the activity of ion channels in response to chemical compounds. This technique is crucial for determining the potency and selectivity of a drug like this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on human Nav1.7, Nav1.5, and hERG channels.

Materials:

-

HEK293 or CHO cells stably expressing the target ion channel (hNav1.7, hNav1.5, or hERG).

-

Cell culture medium (e.g., DMEM with 10% FBS and selection antibiotics).

-

External recording solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal recording solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.

-

This compound stock solution in DMSO, serially diluted to a range of concentrations.

-

Automated patch-clamp system (e.g., QPatch, Patchliner, or SyncroPatch).

Procedure:

-

Cell Preparation: Culture the stable cell lines under standard conditions. On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution, wash with external solution, and resuspend to the desired concentration (typically 1-2 x 10^6 cells/mL).

-

System Priming: Prime the automated patch-clamp system with external and internal solutions according to the manufacturer's instructions.

-

Cell Loading: Load the cell suspension into the system.

-

Seal Formation and Whole-Cell Configuration: The system will automatically position cells onto the patch-clamp chip, form a giga-ohm seal, and then rupture the cell membrane to achieve the whole-cell configuration.

-

Voltage Protocol and Baseline Recording: Apply a specific voltage protocol to elicit channel currents. For Nav channels, this typically involves a holding potential (e.g., -100 mV) followed by a depolarizing step (e.g., to 0 mV) to activate the channels. Record baseline currents in the absence of the compound.

-

Compound Application: Apply a range of concentrations of this compound to the cells. The system will perfuse the compound over the cells for a set incubation period.

-

Post-Compound Recording: After incubation, apply the same voltage protocol and record the channel currents in the presence of the compound.

-

Data Analysis: Measure the peak current amplitude before and after compound application for each concentration. Calculate the percentage of inhibition for each concentration. Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value. The pIC50 is the negative logarithm of the IC50.

Rat Formalin Test for In Vivo Analgesia

The formalin test is a widely used preclinical model of tonic pain that involves two distinct phases of nociceptive behavior, allowing for the assessment of a compound's effect on both acute and more persistent pain states.

Objective: To evaluate the antinociceptive effect of orally administered this compound in a model of inflammatory pain.

Materials:

-

Male Sprague-Dawley rats (200-250 g).

-

5% formalin solution (prepared by diluting 37% formaldehyde (B43269) in saline).

-

This compound formulated for oral gavage.

-

Observation chambers with a clear floor to allow for unobstructed observation of the paws.

-

Video recording equipment (optional, but recommended for unbiased scoring).

Procedure:

-

Acclimation: Acclimate the rats to the testing environment and handling for several days prior to the experiment.

-

Compound Administration: Administer this compound or vehicle via oral gavage at the desired doses (e.g., 16, 33, 99 µmol/kg). The pre-treatment time will depend on the pharmacokinetic profile of the compound (typically 30-60 minutes).

-

Formalin Injection: After the pre-treatment period, briefly restrain the rat and inject 50 µL of 5% formalin into the plantar surface of one hind paw using a 27-gauge needle.

-

Observation and Scoring: Immediately place the rat in the observation chamber. Record the amount of time the animal spends licking, biting, or flinching the injected paw. The observation period is typically divided into two phases:

-

Phase 1 (Early Phase): 0-5 minutes post-injection. This phase is characterized by acute, intense nociceptive behavior.

-

Phase 2 (Late Phase): 15-60 minutes post-injection. This phase reflects a combination of inflammatory responses and central sensitization.

-

-

Data Analysis: For each animal, calculate the total time spent in nociceptive behaviors for both Phase 1 and Phase 2. Compare the scores of the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in the duration of nociceptive behaviors indicates an antinociceptive effect.

Visualizations: Signaling Pathways and Experimental Workflows

Nav1.7 Signaling in Nociception

The following diagram illustrates the role of Nav1.7 in the transmission of a pain signal from the periphery to the spinal cord.

References

Methodological & Application

Application Notes and Protocols for AZD-3161 in In Vivo Pain Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-3161 is a potent and selective antagonist of the voltage-gated sodium channel NaV1.7, a key mediator in pain signaling pathways.[1] Human genetic studies have validated NaV1.7 as a critical component in pain perception, making it a compelling target for the development of novel analgesics. This compound has demonstrated efficacy in preclinical models of inflammatory pain. These application notes provide detailed protocols for the use of this compound in common in vivo pain models, including the formalin test for inflammatory pain, the Chronic Constriction Injury (CCI) model for neuropathic pain, and the Complete Freund's Adjuvant (CFA) model for persistent inflammatory pain. Additionally, pharmacokinetic and pharmacodynamic data are summarized to guide experimental design.

Introduction

The voltage-gated sodium channel NaV1.7 is preferentially expressed in peripheral sensory neurons and plays a crucial role in the generation and propagation of action potentials in response to noxious stimuli.[2][3] Loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital inability to experience pain, highlighting the channel's importance in nociception. This compound is a selective inhibitor of NaV1.7, with a pIC50 of 7.1.[1] It exhibits selectivity over the cardiac sodium channel NaV1.5 (pIC50 4.9) and the hERG channel (pIC50 4.9).[1] Preclinical studies have shown that this compound produces a dose-dependent antinociceptive effect in the rat formalin model of pain.[1] While the clinical development of this compound was discontinued (B1498344) after Phase I trials, the compound remains a valuable pharmacological tool for investigating the role of NaV1.7 in various pain states.[4][5]

Data Presentation

In Vitro Activity of this compound

| Target | Potency (pIC50) |

| NaV1.7 | 7.1 |

| NaV1.5 | 4.9 |

| hERG | 4.9 |

Data sourced from MedChemExpress.[1]

In Vivo Pharmacokinetics of this compound in Rats

| Route of Administration | Dose (µmol/kg) | Half-life (t½) | Cmax (µmol/L) | Bioavailability (F%) |

| Intravenous (i.v.) | 3 | 2.2 h | - | - |

| Oral (p.o.) | 10 | 4.8 h | 0.30 | 44% |

Data sourced from MedChemExpress.[1]

In Vivo Efficacy of this compound in the Rat Formalin Test

| Route of Administration | Dose Range (µmol/kg) | Effect |

| Oral (p.o.) | 16-99 | Dose-dependent antinociceptive effect in Phase 1 |

Data sourced from MedChemExpress.[1]

Experimental Protocols

Formalin-Induced Inflammatory Pain Model

This model is widely used to assess the efficacy of analgesics against acute and persistent inflammatory pain. The test involves the subcutaneous injection of a dilute formalin solution into the rodent hind paw, which elicits a biphasic pain response.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

-

Formalin solution (e.g., 2.5% in saline)[6]

-

Male Sprague-Dawley rats (200-250 g)

-

Plexiglas observation chambers

-

Automated flinch detection system or manual observation setup

Procedure:

-

Habituation: Acclimate rats to the Plexiglas observation chambers for at least 30 minutes daily for 2-3 days prior to the experiment.[7]

-

Drug Administration: Administer this compound orally (p.o.) at doses ranging from 16 to 99 µmol/kg. A vehicle control group should be included. The compound should be administered 60 minutes before the formalin injection to allow for sufficient absorption, based on its pharmacokinetic profile.

-

Formalin Injection: Subcutaneously inject 50 µL of 2.5% formalin solution into the plantar surface of the right hind paw.[6]

-

Observation and Scoring: Immediately after the formalin injection, place the rat in the observation chamber. Pain-related behaviors (flinching, licking, and biting of the injected paw) are then quantified.

-

Phase 1 (Acute Pain): 0-10 minutes post-injection.

-

Phase 2 (Inflammatory Pain): 15-60 minutes post-injection. An automated system can be used to count flinches, or an observer can record the cumulative time spent licking and biting the paw.[7]

-

-

Data Analysis: Compare the pain scores between the this compound-treated groups and the vehicle control group for both phases. A significant reduction in pain behaviors in the treated groups indicates an analgesic effect.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used model of peripheral nerve injury-induced neuropathic pain, characterized by the development of mechanical allodynia and thermal hyperalgesia.

Materials:

-

This compound

-

Vehicle

-

Male Sprague-Dawley rats (200-250 g)

-

Isoflurane for anesthesia

-

Surgical instruments

-

4-0 chromic gut sutures

-

Von Frey filaments for assessing mechanical allodynia

-

Plantar test apparatus for assessing thermal hyperalgesia

Procedure:

-

Baseline Testing: Before surgery, determine the baseline paw withdrawal threshold to mechanical stimuli (von Frey filaments) and the paw withdrawal latency to a thermal stimulus (plantar test).

-

CCI Surgery: Anesthetize the rat with isoflurane. Surgically expose the left sciatic nerve at the mid-thigh level. Loosely tie four chromic gut sutures around the nerve with about 1 mm spacing between them.[8] The ligatures should be tight enough to cause a slight constriction of the nerve without arresting blood flow. Close the incision in layers.

-

Post-operative Recovery and Pain Development: Allow the animals to recover for 7-14 days. During this period, they will develop stable mechanical allodynia and thermal hyperalgesia in the ipsilateral paw.

-

Drug Administration: On the day of testing (e.g., day 14 post-surgery), administer this compound orally at selected doses.

-

Behavioral Testing: Assess mechanical allodynia and thermal hyperalgesia at various time points after drug administration (e.g., 1, 2, 4, and 6 hours) to determine the time course of the analgesic effect.

-

Data Analysis: Compare the paw withdrawal thresholds and latencies between the this compound-treated groups and the vehicle control group. A significant increase in withdrawal threshold or latency indicates a reversal of neuropathic pain symptoms.

Complete Freund's Adjuvant (CFA) Model of Persistent Inflammatory Pain

The CFA model induces a robust and long-lasting inflammation, mimicking chronic inflammatory conditions like arthritis. This model is characterized by thermal hyperalgesia, mechanical allodynia, and edema in the injected paw.

Materials:

-

This compound

-

Vehicle

-

Complete Freund's Adjuvant (CFA)

-

Male Sprague-Dawley rats (200-250 g)

-

Von Frey filaments

-

Plantar test apparatus

-

P caliper or plethysmometer for measuring paw edema

Procedure:

-

Baseline Measurements: Measure baseline mechanical and thermal sensitivity, as well as paw volume.

-

CFA Injection: Inject 100 µL of CFA into the plantar surface of the right hind paw.[9]

-

Inflammation Development: Inflammation and pain hypersensitivity will develop over the next 24-48 hours and persist for several weeks.

-

Drug Administration: On the day of testing (e.g., 24 or 48 hours after CFA injection), administer this compound orally.

-

Behavioral and Physiological Assessment: At selected time points post-drug administration, assess:

-

Mechanical Allodynia: Using von Frey filaments.

-

Thermal Hyperalgesia: Using the plantar test.

-

Paw Edema: Using a caliper or plethysmometer.

-

-

Data Analysis: Compare the behavioral and physiological measurements between the this compound-treated and vehicle control groups. A significant reduction in hypersensitivity and paw edema indicates an anti-inflammatory and analgesic effect.

Visualizations

Caption: NaV1.7 signaling pathway in pain transmission.

Caption: Experimental workflow for the formalin test.

Caption: General workflow for CCI and CFA pain models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. physoc.org [physoc.org]

- 4. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TRPA1 mediates formalin-induced pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Decrease of IL-1β and TNF in the Spinal Cord Mediates Analgesia Produced by Ankle Joint Mobilization in Complete Freund Adjuvant-Induced Inflammation Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing AZD-3161 in the Rat Formalin Pain Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of AZD-3161, a potent and selective NaV1.7 channel blocker, in the rat formalin model of nociceptive pain. The formalin test is a robust model for assessing the efficacy of analgesic compounds, capable of distinguishing between two phases of pain: an acute, neurogenic phase and a subsequent inflammatory phase.

Introduction

The voltage-gated sodium channel NaV1.7 is a critical component in the transmission of pain signals.[1] Its expression is largely restricted to peripheral sensory neurons, making it an attractive target for the development of novel analgesics with potentially fewer central nervous system side effects.[1] this compound has been identified as a potent and selective blocker of the NaV1.7 channel.[2] Preclinical studies have demonstrated its potential as an antinociceptive agent.[2]

The rat formalin test is a widely used preclinical pain model that involves the subcutaneous injection of a dilute formalin solution into the hind paw, inducing a biphasic pain response.[3] Phase I, the acute phase, is characterized by the direct activation of C-fiber nociceptors and typically lasts for the first 5-10 minutes.[4][5] Phase II, the tonic phase, begins approximately 15-20 minutes post-injection and can last for over an hour. This later phase is thought to be mediated by a combination of peripheral inflammation and central sensitization of dorsal horn neurons in the spinal cord.[4] The distinct mechanisms of these two phases allow for the evaluation of a compound's efficacy against both acute nociceptive and more persistent inflammatory pain.

Data Presentation: Efficacy of this compound

While detailed quantitative data from comprehensive dose-response studies are not extensively published, available information indicates that this compound demonstrates a dose-dependent antinociceptive effect in the first phase of the rat formalin pain model.[2] A summary of the reported in vivo efficacy and pharmacokinetic parameters in rats is presented below.

| Compound | Administration Route | Dose Range (in vivo, rats) | Reported Efficacious Dose (Phase 1) | Corresponding Plasma Concentration | Key Findings |

| This compound | Oral (p.o.) | 16 - 99 µmol/kg | 23 mg/kg (approx. 48.5 µmol/kg) | 5 µM | Dose-dependent antinociceptive effect observed in Phase 1 of the formalin test.[2][6] |

| Pharmacokinetic Parameters (Rat) | |

| Oral Bioavailability (10 µmol/kg) | 44%[2] |

| Half-life (10 µmol/kg, p.o.) | 4.8 hours[2] |

| Half-life (3 µmol/kg, i.v.) | 2.2 hours[2] |

| Volume of Distribution (Vss) | 4.2 L/kg[2] |

| Maximum Concentration (Cmax) | 0.30 µmol/L[2] |

Signaling Pathway of NaV1.7 in Formalin-Induced Nociception